{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine
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Overview
Description
{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine is an organic compound with the molecular formula C18H24N2O3S and a molecular weight of 348.5 g/mol. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of {[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine typically involves multiple steps, including the formation of the benzenesulfonamide core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of {[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine can be compared with other similar compounds, such as:
- N-tert-butyl-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
- N-tert-butyl-3-[[5-methyl-2-[4-[2-(1-pyrrolidinyl)ethoxy]anilino]-4-pyrimidinyl]amino]benzenesulfonamide
These compounds share similar structural features but may differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1206125-88-3 |
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Molecular Formula |
C18H24N2O3S |
Molecular Weight |
348.5g/mol |
IUPAC Name |
3-tert-butyl-4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-5-23-17-10-9-15(12-16(17)18(2,3)4)24(21,22)20-13-14-8-6-7-11-19-14/h6-12,20H,5,13H2,1-4H3 |
InChI Key |
RETMNRWLOBIWJR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(C)(C)C |
Origin of Product |
United States |
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